6-Methoxybenzo[b]thiophene-2-carboxylic acid

Anticancer Antiproliferative Tubulin polymerization inhibition

6-Methoxybenzo[b]thiophene-2-carboxylic acid is a critical synthetic intermediate for constructing antiproliferative agents (IC50 = 0.06 μM vs HT-29), α-amylase inhibitors surpassing acarbose (IC50 = 5.37 μM), and anti-MDR-TB agents. The 6-methoxy substitution provides unique electronic/steric properties essential for target selectivity—cancer-cell-selective apoptosis without affecting non-transformed cells. Additionally serves as precursor for BDK inhibitors with exceptional metabolic stability (T½ = 730 min). Procure for tubulin polymerization inhibitor programs and metabolic disorder research.

Molecular Formula C10H8O3S
Molecular Weight 208.24 g/mol
CAS No. 102539-79-7
Cat. No. B009883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxybenzo[b]thiophene-2-carboxylic acid
CAS102539-79-7
Molecular FormulaC10H8O3S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(S2)C(=O)O
InChIInChI=1S/C10H8O3S/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5H,1H3,(H,11,12)
InChIKeyXTXMOIBADXDEKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxybenzo[b]thiophene-2-carboxylic Acid (CAS 102539-79-7): Procurement Guide for Differentiated Benzo[b]thiophene Building Blocks


6-Methoxybenzo[b]thiophene-2-carboxylic acid (CAS 102539-79-7; MF C10H8O3S; MW 208.23) is a benzo[b]thiophene-2-carboxylic acid derivative bearing a methoxy group at the 6-position of the fused heterocyclic scaffold. This compound serves as a versatile synthetic intermediate in medicinal chemistry programs targeting anticancer, antidiabetic, and anti-inflammatory agents . It is commercially available with typical purity specifications of 96% (by HPLC) and a reported melting point of 248.5–249 °C (acetone/benzene) [1]. The compound is predominantly utilized as a key precursor for constructing more complex pharmacologically active benzo[b]thiophene derivatives through functionalization at the 2-carboxyl position and the 6-methoxy-substituted aromatic ring.

Why Benzo[b]thiophene-2-carboxylic Acid Analogs Cannot Be Interchanged: Positional and Substitution-Dependent Activity Landscape


Benzo[b]thiophene-2-carboxylic acid derivatives exhibit highly substitution-dependent biological activities that preclude simple analog interchange. The presence and position of substituents on the benzo[b]thiophene core fundamentally alter target engagement, potency, and metabolic stability. For instance, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) demonstrates BDK inhibitory activity (IC50 = 3.19 μM) and exceptional metabolic stability (no degradation over 240 min; terminal T½ = 730 min) [1], whereas benzo[b]thiophene carboxylates bearing bis(2-hydroxyethyl)amino groups show potent α-amylase inhibition with IC50 values as low as 5.37 μM [2]. The 6-methoxy substitution pattern in the target compound provides a specific electronic and steric environment at the 6-position of the benzo[b]thiophene ring that cannot be replicated by unsubstituted, halogenated, or differently alkoxylated analogs, as evidenced by SAR studies demonstrating that para-substituent modifications on the 2-phenyl ring of 6-methoxybenzo[b]thiophene derivatives produce measurable, compound-specific alterations in antiproliferative activity [3].

6-Methoxybenzo[b]thiophene-2-carboxylic Acid: Quantified Differentiation Evidence for Scientific Procurement Decisions


6-Methoxy Substitution Enables Potent Antiproliferative Activity in HeLa and HT-29 Cancer Cell Lines

Derivatives synthesized from 6-methoxybenzo[b]thiophene common intermediate demonstrate potent antiproliferative activity against human cervical carcinoma (HeLa) and colon adenocarcinoma (HT-29) cell lines. Compound 3a, bearing a phenyl ring at the 2-position of the 3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophene scaffold, exhibited IC50 values of 0.23 μM against HeLa cells and 0.06 μM against HT-29 cells. In comparison, the reference compound CA-4 (combretastatin A-4) showed IC50 values of 1.2 μM (HeLa) and 0.8 μM (HT-29) under identical assay conditions, representing a 5.2-fold and 13.3-fold improvement in potency, respectively [1].

Anticancer Antiproliferative Tubulin polymerization inhibition

Benzo[b]thiophene-2-carboxylic Acid Derivatives Achieve Sub-6 μM α-Amylase Inhibition with Competitive Mechanism

Benzo[b]thiophene-2-carboxylic acid derivatives demonstrate potent α-amylase inhibitory activity relevant to antidiabetic drug discovery. The most potent derivative in the series, compound 3b (bearing a bis(2-hydroxyethyl)amino group on the benzo[b]thiophene-2-carboxylate scaffold), exhibited an IC50 of 5.37 ± 0.25 μM against α-amylase, surpassing the clinical standard drug acarbose (IC50 = 6.40 ± 0.14 μM) under identical assay conditions. This represents a 16% improvement in potency over acarbose [1]. Furthermore, enzyme kinetics studies established that 3b acts as a competitive inhibitor with a Ki value of 1.76 μM, confirming direct active-site engagement rather than allosteric modulation [1].

Antidiabetic α-Amylase inhibition Enzyme kinetics

Selective Apoptosis Induction in Cancer Cells with Minimal Effect on Non-Transformed Cells

6-Methoxybenzo[b]thiophene derivatives 3a and 3b triggered significant apoptosis in both Caco2 (non-metastatic) and HCT-116 (metastatic) colon carcinoma cells, as evidenced by increased expression of cleaved-PARP, RIP, and caspase-3 proteins. In contrast, the same compounds produced no observable apoptotic effect in non-transformed 841 CoN colon epithelial cells [1]. This differential response indicates that the 6-methoxybenzo[b]thiophene scaffold confers cancer-cell selectivity, a critical parameter distinguishing it from non-selective cytotoxic agents that affect both transformed and normal cells indiscriminately.

Apoptosis induction Cancer selectivity Mitochondrial pathway

Tubulin Polymerization Inhibition: Mechanistic Validation of the 6-Methoxybenzo[b]thiophene Pharmacophore

The 3-aroyl-2-arylbenzo[b]thiophene molecular skeleton containing the 6-methoxy substitution has been validated as a tubulin polymerization inhibitor chemotype. The lead compound 2-(4'-methoxyphenyl)-3-(3',4',5'-trimethoxybenzoyl)-6-methoxybenzo[b]thiophene (compound 1) inhibited tubulin polymerization, caused an increase in the mitotic index of CA46 Burkitt lymphoma cells, and inhibited the growth of multiple human cancer cell lines [1]. The 6-methoxybenzo[b]thiophene core serves as the essential pharmacophoric scaffold for this tubulin-binding activity, distinguishing it from other benzo[b]thiophene substitution patterns that lack this specific antitubulin profile.

Tubulin inhibition Antimitotic Microtubule targeting

Halogenated Benzo[b]thiophene-2-carboxylic Acids Demonstrate Exceptional Metabolic Stability (T½ = 730 min)

While the target 6-methoxy compound itself lacks direct stability data, closely related benzo[b]thiophene-2-carboxylic acid derivatives exhibit exceptional metabolic stability that is class-characteristic. Compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) demonstrates a terminal half-life (T½) of 730 minutes and exhibits zero degradation over 240 minutes in metabolic stability assays, significantly outperforming the comparator (S)-CPP (S-α-chlorophenylpropionate) under identical conditions [1]. This class-level stability profile suggests that benzo[b]thiophene-2-carboxylic acid scaffolds are inherently resistant to rapid metabolic clearance.

Pharmacokinetics Metabolic stability BDK inhibition

Benzo[b]thiophene-2-carboxylic Acid Derivatives Show Potent Anti-Tubercular Activity Against MDR-MTB

Benzo[b]thiophene-2-carboxylic acid derivatives demonstrate potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. Compound 7b exhibited high activity against multidrug-resistant M. tuberculosis H37Ra (MDR-MTB) with MIC ranges of 2.73–22.86 μg/mL. Additionally, compounds 8c and 8g showed significant activity against dormant M. bovis BCG with MICs of 0.60 and 0.61 μg/mL under oxygen depletion conditions [1]. Low cytotoxicity and high selectivity indices against human cancer cell lines (HeLa, Panc-1, THP-1) further support the therapeutic potential of this scaffold class [1].

Antitubercular MDR-TB Mycobacterium tuberculosis

6-Methoxybenzo[b]thiophene-2-carboxylic Acid (CAS 102539-79-7): Priority Research and Procurement Application Scenarios


Anticancer Lead Optimization: Tubulin-Targeting Antimitotic Agent Development

This compound serves as the essential synthetic intermediate for constructing 2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophene derivatives that demonstrate potent antiproliferative activity with IC50 values as low as 0.06 μM against HT-29 colon adenocarcinoma cells, representing a 13.3-fold improvement over the reference compound CA-4 [1]. The 6-methoxybenzo[b]thiophene scaffold enables cancer-cell-selective apoptosis induction without affecting non-transformed 841 CoN colon epithelial cells, a selectivity profile critical for reducing off-target toxicity [1]. The core scaffold has been mechanistically validated as a tubulin polymerization inhibitor [2], providing a clear target engagement rationale for antimitotic drug discovery programs.

Antidiabetic Drug Discovery: α-Amylase Inhibitor Development

Benzo[b]thiophene-2-carboxylic acid derivatives, for which 6-methoxybenzo[b]thiophene-2-carboxylic acid serves as a synthetic precursor, have been validated as potent α-amylase inhibitors. The most active derivative in this series achieved an IC50 of 5.37 ± 0.25 μM, surpassing the clinical standard acarbose (IC50 = 6.40 ± 0.14 μM) by 16% [1]. The competitive inhibition mechanism (Ki = 1.76 μM) confirms direct active-site engagement [1]. This compound class represents a novel template for developing next-generation antidiabetic agents with potential advantages over existing carbohydrate-mimetic inhibitors.

Anti-Tubercular Drug Development: MDR-TB and Dormant Mycobacteria Targeting

6-Methoxybenzo[b]thiophene-2-carboxylic acid can be employed as a building block for synthesizing benzo[b]thiophene-based antitubercular agents. Derivatives in this class have demonstrated potent activity against multidrug-resistant M. tuberculosis H37Ra (MDR-MTB) with MIC ranges of 2.73–22.86 μg/mL [1]. Notably, certain analogs achieve sub-1 μg/mL MICs (0.60 and 0.61 μg/mL) against dormant M. bovis BCG under oxygen-depleted conditions [1], addressing the critical challenge of targeting latent tuberculosis infections. Low cytotoxicity and high selectivity indices against human cell lines (HeLa, Panc-1, THP-1) further support the therapeutic window of this scaffold class [1].

Metabolic Disease Research: Branched-Chain Amino Acid Homeostasis Modulation

As a member of the benzo[b]thiophene-2-carboxylic acid chemical class, 6-methoxybenzo[b]thiophene-2-carboxylic acid shares the core scaffold with BDK (branched-chain α-ketoacid dehydrogenase kinase) inhibitors that exhibit exceptional pharmacokinetic properties. Closely related analogs demonstrate terminal half-lives of 730 minutes and complete resistance to degradation over 240-minute metabolic stability assays [1]. These class-characteristic stability features make benzo[b]thiophene-2-carboxylic acid derivatives attractive starting materials for developing therapeutic agents targeting metabolic disorders including maple syrup urine disease and conditions involving elevated branched-chain amino acid concentrations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxybenzo[b]thiophene-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.